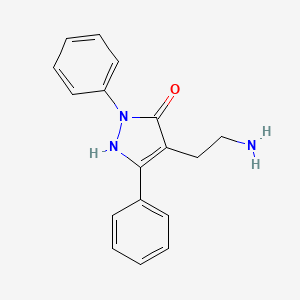

4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one

Description

4-(2-Aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydropyrazol-3-one core substituted with a 2-aminoethyl group at position 4 and phenyl groups at positions 2 and 4. This compound belongs to a broader class of pyrazolones, which are heterocyclic systems with diverse pharmacological and material science applications.

Properties

IUPAC Name |

4-(2-aminoethyl)-2,5-diphenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c18-12-11-15-16(13-7-3-1-4-8-13)19-20(17(15)21)14-9-5-2-6-10-14/h1-10,19H,11-12,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWLDIAWXABGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diphenyl-3,4-dihydro-3H-pyrazol-3-one with ethylenediamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form derivatives with altered electronic properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oximes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one exhibit promising antitumor properties. A study evaluated a series of pyrazole derivatives against various cancer cell lines, demonstrating that certain modifications enhance cytotoxicity. For instance, compounds with electron-withdrawing groups showed increased antiproliferative effects against human colon cancer cell lines (IC50 values ranging from 0.19 to 0.48 µM) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for anti-inflammatory effects. Preclinical trials demonstrated its ability to reduce inflammation markers in animal models, indicating potential therapeutic uses in treating inflammatory diseases .

UV Absorption

The compound can be utilized as a UV absorber in polymer formulations due to its ability to absorb ultraviolet light effectively. This property can enhance the stability and longevity of plastics and coatings exposed to UV radiation .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The most common methods include:

- Condensation Reactions : Combining hydrazine derivatives with appropriate carbonyl compounds.

- Cyclization Processes : Utilizing cyclization strategies to form the pyrazole ring structure under acidic or basic conditions.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrazolone derivatives share structural similarities but exhibit distinct functional groups and bioactivities:

Physicochemical Properties

Computational and Crystallographic Studies

- DFT Calculations : The B3LYP/6-311++G(d,p) method accurately predicts geometries and frontier molecular orbital (FMO) distributions for pyrazolones, correlating with experimental XRD data (e.g., Compound r’s dihedral angles: 5–10° deviations) .

- Molecular Docking: Pyrazolones with extended aromatic systems (e.g., benzothiazole) show stronger binding affinities (−9.2 kcal/mol) to GCN2 compared to aminoethyl variants (−6.5 kcal/mol) .

Biological Activity

4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

- Molecular Formula: C17H17N3O

- Molecular Weight: 279.34 g/mol

- CAS Number: [Not provided in the sources]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its pharmacological versatility, exhibiting a range of activities including:

- Anticancer Activity: The compound has shown promising results against multiple cancer cell lines. For instance, it enhances apoptosis through the inhibition of anti-apoptotic proteins .

- Anti-inflammatory Effects: Similar compounds in the pyrazole class have been noted for their ability to reduce inflammation markers in vitro and in vivo .

- Antimicrobial Properties: Research indicates that derivatives of pyrazole compounds possess antimicrobial activities against various pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Cell Line / Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15.63 | |

| Antimicrobial | Various bacterial strains | Varies | |

| Anti-inflammatory | LPS-induced inflammation model | Varies |

Case Studies

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Q & A

Q. What are the optimal synthetic routes for 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic routes typically involve cyclocondensation of hydrazine derivatives with β-keto esters or via multicomponent reactions. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., acetic acid or Lewis acids). Optimization requires monitoring via TLC/HPLC and spectroscopic validation (NMR, IR) to confirm intermediate formation and purity .

Q. How can the physicochemical properties (e.g., solubility, pKa) of this compound be systematically determined for experimental applications?

- Methodological Answer : Solubility is assessed in water and organic solvents (e.g., DMSO, ethanol) using gravimetric or UV-Vis spectrophotometry. pKa determination involves potentiometric titration or computational tools like ACD/Labs. Stability under varying pH (2–12) and thermal conditions (25–60°C) should be tested to inform storage protocols .

Q. What analytical techniques are most reliable for characterizing structural isomers or impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY) differentiate isomers. Impurity profiling via LC-MS with C18 columns and gradient elution (0.1% formic acid/acetonitrile) identifies byproducts. X-ray crystallography resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can environmental fate studies (e.g., biodegradation, photolysis) be designed to assess the compound’s ecological impact?

- Methodological Answer : Follow the INCHEMBIOL framework:

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO, dipole moments) to predict reactivity. Molecular docking (AutoDock Vina) screens against protein targets (e.g., kinases) using PDB structures. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in enzyme inhibition assays)?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, buffer composition). Validate enzyme source purity (SDS-PAGE) and use positive controls (e.g., staurosporine for kinases). Apply statistical meta-analysis to identify outliers and adjust for batch effects .

Key Research Gaps and Recommendations

- Toxicokinetics : Isotopic labeling (e.g., deuterated analogs, as in ) could track absorption/distribution in vivo.

- Mechanistic Studies : Use CRISPR-Cas9 gene editing to identify cellular targets in disease models.

Note : All methodologies align with environmental and pharmacological research frameworks from INCHEMBIOL and peer-reviewed protocols . Avoid non-academic sources (e.g., commercial databases) per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.